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Introduction

Superoxide Dismutase 1 (SOD1) is a crucial antioxidant enzyme, and mutations in the SOD1

gene are linked to approximately 20% of familial amyotrophic lateral sclerosis (fALS) cases. A

key pathological feature of SOD1-associated ALS is the aggregation of the SOD1 protein.[1][2]

[3] Research has identified specific segments within the SOD1 sequence that are particularly

prone to aggregation and are believed to initiate the fibril formation process. This guide

provides an in-depth technical overview of the biophysical characteristics of one such critical

segment: the C-terminal fragment spanning residues 147-153, with the sequence Gly-Val-Ile-

Gly-Ile-Ala-Gln (GVIGIAQ). This fragment has been shown to be a potent nucleating agent for

the aggregation of both wild-type and mutant full-length SOD1, making its characterization

essential for understanding ALS pathogenesis and developing targeted therapeutics.[1][4]

Quantitative Data Summary
The biophysical properties of the SOD1 (147-153) fragment and its mutants have been

quantified through various experimental techniques. The following tables summarize key

structural and aggregation-related data.

Table 1: Structural Characterization of SOD1 (147-153) Peptide Fragments
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Peptide
Sequence

Description Technique
Key
Findings

PDB ID Reference

147GVIGIA
Q153

Wild-Type
Fragment

X-ray
Crystallogr
aphy

Forms a
steric
zipper
structure
with pairs
of β-sheets.
Resolution:
1.9 Å.

4NIO [5]

147RVIGIAQ

153

G147R

Mutant

X-ray

Crystallograp

hy

fALS

mutation that

increases

fibril-forming

propensity

and alters

steric zipper

packing.

4NIP [5][6]

147GVTGIA

Q153
I149T Mutant

X-ray

Crystallograp

hy

fALS

mutation that

modulates

amyloid-

forming

propensity.

- [6]

| 147GVIGIAQ153 | Wild-Type Fragment | CD Spectroscopy | Shows transformation from a

random coil to a β-sheet structure upon incubation. | - |[6] |

Table 2: Kinetic and Aggregation Properties of SOD1 (147-153) Fragment
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Experiment Protein Condition Technique
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n

Reference
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Wild-Type
SOD1

Incubation
with
147GVIGIA
Q153

Thioflavin T
(ThT) Assay

The
fragment
accelerates
fibril
formation in
a dose-
dependent
manner.

[1]

Seeding
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G93A Mutant

SOD1

Incubation

with

147GVIGIAQ

153

Thioflavin T

(ThT) Assay

The fragment
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the

aggregation

of the fALS

mutant

apoSOD1G9

3A.

[1]

| Fibril Formation | 147GVIGIAQ153 and mutants | Incubation at 37°C | TEM, CD Spectroscopy

| The wild-type and mutant peptides (G147R, I149T) readily form fibrillar aggregates. |[6] |

Experimental Protocols and Methodologies
The characterization of the SOD1 (147-153) fragment involves a combination of computational

prediction, chemical synthesis, and biophysical analysis.

Computational Prediction of Aggregation-Prone
Segments

Methodology: The identification of potential amyloid-forming segments within the SOD1

sequence is often initiated using computational tools. The 3D-profile method, implemented in

servers like Zipper-DB, calculates the energetic fit of short peptide segments into a canonical

amyloid-like steric zipper structure.[1][6]
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Protocol:

The full-length SOD1 amino acid sequence is submitted to the Zipper-DB web server.

The server scans the sequence with a six-residue sliding window.

For each hexapeptide, the Rosetta energy of forming a steric-zipper fibril is calculated.

Regions with a Rosetta energy below a specific threshold (e.g., -23 kcal/mol) are identified

as aggregation-prone "hotspots". The 147-153 segment is consistently identified by this

method.[6][7][8]

Peptide Synthesis and Purification
Methodology: The identified peptide fragments are chemically synthesized for in vitro

analysis.

Protocol:

Peptides (e.g., GVIGIAQ) are synthesized using standard Fmoc solid-phase peptide

synthesis.

Following synthesis, peptides are cleaved from the resin and deprotected.

The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

The purity and identity of the peptide are confirmed by mass spectrometry.

Aggregation Kinetics Monitoring (Thioflavin T Assay)
Methodology: The Thioflavin T (ThT) fluorescence assay is widely used to monitor the

kinetics of amyloid fibril formation in real-time. ThT dye intercalates with β-sheet structures,

resulting in a significant increase in fluorescence emission.[9][10][11]

Protocol:
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A solution of full-length apo-SOD1 (e.g., 25 µM) is prepared in a suitable buffer (e.g., 20

mM Tris, 100 mM NaCl, pH 7.4).

The SOD1 (147-153) seed peptide is added at various concentrations.

ThT dye is added to the solution (e.g., to a final concentration of 10 µM).

The mixture is placed in a 96-well plate and incubated at 37°C with intermittent shaking in

a plate reader.

ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular

intervals.

The lag time and elongation rate of aggregation are determined from the resulting

sigmoidal curve.

Secondary Structure Analysis (Circular Dichroism
Spectroscopy)

Methodology: Far-UV circular dichroism (CD) spectroscopy is employed to analyze the

secondary structure of the peptide during the aggregation process.[6]

Protocol:

The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known

concentration.

A baseline CD spectrum of the buffer is recorded.

The initial CD spectrum of the peptide solution is recorded at time zero, typically showing

a minimum characteristic of a random coil.

The solution is incubated under aggregation-promoting conditions (e.g., 37°C with

shaking).

CD spectra are recorded at various time points.
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A conformational transition is observed as a shift in the spectrum, with the appearance of

a minimum around 218 nm, which is indicative of β-sheet formation.[6]

Morphological Analysis (Transmission Electron
Microscopy)

Methodology: Transmission Electron Microscopy (TEM) is used to directly visualize the

morphology of the aggregates formed by the peptide.

Protocol:

A sample from the aggregation reaction is taken after fibril formation is complete (as

determined by ThT assay).

A small aliquot (e.g., 5 µL) is applied to a carbon-coated copper grid for 1-2 minutes.

Excess sample is wicked away with filter paper.

The grid is stained with a heavy metal salt solution, such as 2% uranyl acetate, for 1-2

minutes.

The grid is dried and then imaged using a transmission electron microscope to visualize

fibril morphology.

Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes and relationships involved in the study of

the SOD1 (147-153) fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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